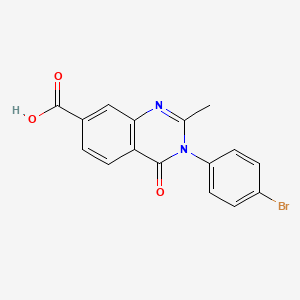
7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Introduction of the Bromophenyl Group: This step might involve a substitution reaction where a bromophenyl group is introduced to the quinazoline core.
Hydration: The final step involves the addition of water molecules to form the hydrate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions might convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.
Medicine
In medicine, compounds like this one might be investigated for their therapeutic potential, particularly in treating diseases such as cancer, bacterial infections, or inflammatory conditions.
Industry
Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical synthesis.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives might interact with enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
類似化合物との比較
Similar Compounds
4-Aminoquinazoline: Known for its use in kinase inhibitors.
2-Methylquinazoline: Studied for its antimicrobial properties.
3-Phenylquinazoline: Investigated for its anticancer activity.
Uniqueness
What sets 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate apart might be its specific substitution pattern and the presence of the hydrate form, which could influence its solubility, stability, and biological activity.
特性
CAS番号 |
74101-57-8 |
|---|---|
分子式 |
C16H11BrN2O3 |
分子量 |
359.17 g/mol |
IUPAC名 |
3-(4-bromophenyl)-2-methyl-4-oxoquinazoline-7-carboxylic acid |
InChI |
InChI=1S/C16H11BrN2O3/c1-9-18-14-8-10(16(21)22)2-7-13(14)15(20)19(9)12-5-3-11(17)4-6-12/h2-8H,1H3,(H,21,22) |
InChIキー |
PZFNWJRIDUIPNN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


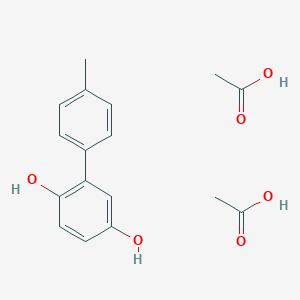
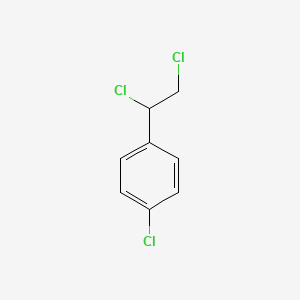
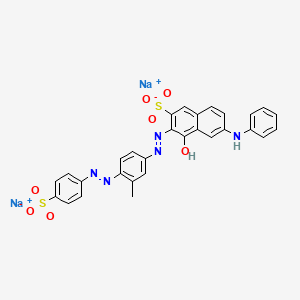


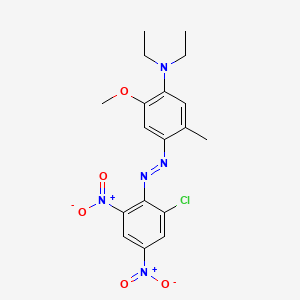
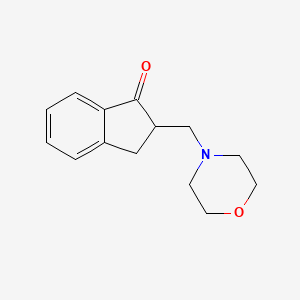
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
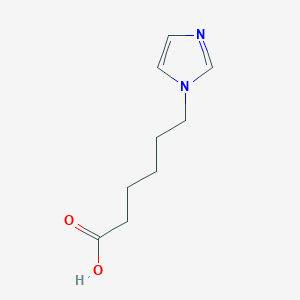
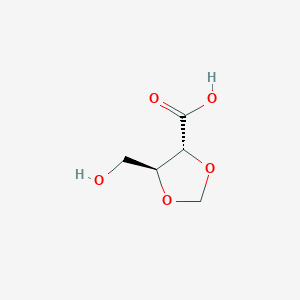
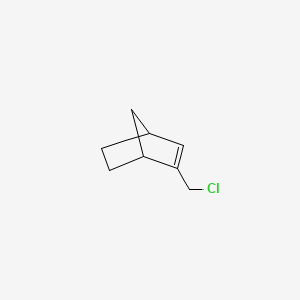
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)

